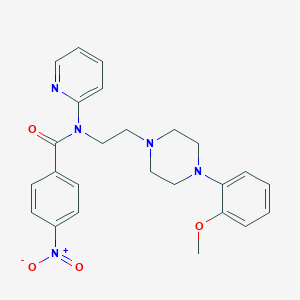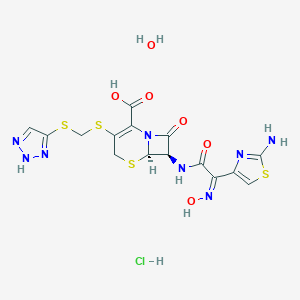![molecular formula C9H18O9S3 B133740 [(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid CAS No. 151301-57-4](/img/structure/B133740.png)
[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid, commonly known as McIlvaine buffer, is a zwitterionic buffer widely used in biochemical and biological research. It is composed of two sulfonic acid groups and a tertiary amine group, which gives it a pKa value of 3.0 and 8.0, respectively. The buffer is commonly used in the preparation of biological samples and in biochemical assays due to its ability to maintain a stable pH in the range of 3.0 to 8.0.
Mécanisme D'action
The mechanism of action of McIlvaine buffer is based on the ability of the buffer to maintain a stable pH in the range of 3.0 to 8.0. The buffer acts as a weak acid and a weak base, which allows it to accept or donate protons to maintain a stable pH. The buffer is effective in maintaining a stable pH due to the presence of two pKa values, which allows it to buffer effectively over a wide range of pH values.
Effets Biochimiques Et Physiologiques
McIlvaine buffer has minimal biochemical and physiological effects on biological systems. The buffer is non-toxic and does not interfere with biological processes. However, it is important to note that the buffer can interfere with certain assays, such as those that require the use of metal ions, due to its chelating properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of McIlvaine buffer is its ability to maintain a stable pH over a wide range of pH values. This makes it an ideal buffer for various biochemical and biological assays. The buffer is also relatively inexpensive and easy to prepare.
One of the limitations of McIlvaine buffer is its inability to buffer effectively at pH values outside of the range of 3.0 to 8.0. Additionally, the buffer can interfere with certain assays, such as those that require the use of metal ions, due to its chelating properties.
Orientations Futures
There are several future directions for the use of McIlvaine buffer in scientific research. One area of research is the development of new buffer systems that can maintain a stable pH over a wider range of pH values. Another area of research is the development of new assays that can be performed using McIlvaine buffer. Additionally, there is a need for further research into the effects of McIlvaine buffer on biological systems, particularly in relation to its chelating properties.
Méthodes De Synthèse
McIlvaine buffer can be synthesized by reacting cyclohexylamine with formaldehyde and sodium sulfite under acidic conditions. The resulting product is then sulfonated with sulfuric acid to form the final product. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
McIlvaine buffer is widely used in scientific research as a buffer solution for various biochemical and biological assays. It is commonly used in the preparation of biological samples, such as proteins and enzymes, and in the analysis of DNA and RNA. The buffer is also used in the preparation of electrophoresis gels and in the analysis of membrane proteins.
Propriétés
Numéro CAS |
151301-57-4 |
|---|---|
Nom du produit |
[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid |
Formule moléculaire |
C9H18O9S3 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid |
InChI |
InChI=1S/C9H18O9S3/c10-19(11,12)4-7-1-2-8(5-20(13,14)15)9(3-7)6-21(16,17)18/h7-9H,1-6H2,(H,10,11,12)(H,13,14,15)(H,16,17,18)/t7-,8+,9-/m1/s1 |
Clé InChI |
ZFKUCQBXDACBMI-HRDYMLBCSA-N |
SMILES isomérique |
C1C[C@H]([C@H](C[C@@H]1CS(=O)(=O)O)CS(=O)(=O)O)CS(=O)(=O)O |
SMILES |
C1CC(C(CC1CS(=O)(=O)O)CS(=O)(=O)O)CS(=O)(=O)O |
SMILES canonique |
C1CC(C(CC1CS(=O)(=O)O)CS(=O)(=O)O)CS(=O)(=O)O |
Synonymes |
CTMS cyclohexane-(1R,2R,4R)-tris(methylenesulfonate) cyclohexane-1,2,4-tris(methylenesulfonate) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



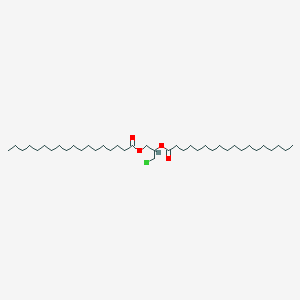
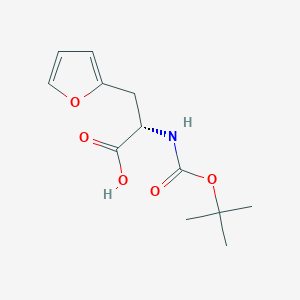
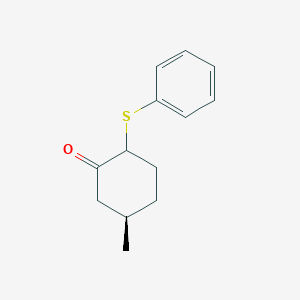
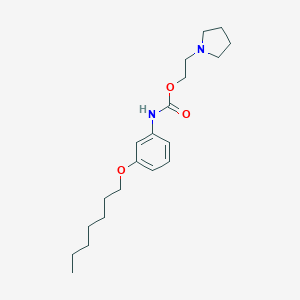

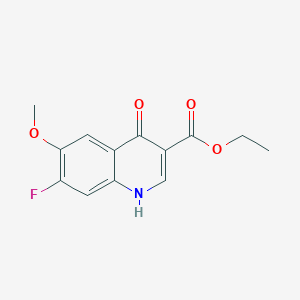

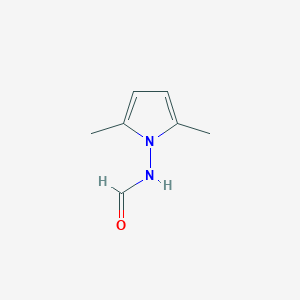
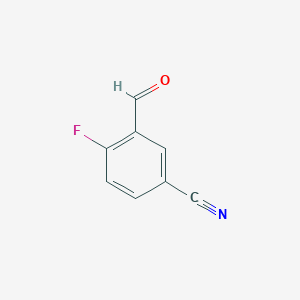
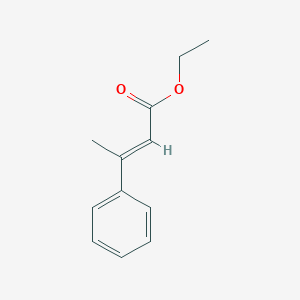

![2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone](/img/structure/B133705.png)
